molecular formula C21H34O6 B1206896 3,6,11,17,21-Pentahydroxypregnan-20-one CAS No. 67010-78-0

3,6,11,17,21-Pentahydroxypregnan-20-one

Cat. No.: B1206896
CAS No.: 67010-78-0
M. Wt: 382.5 g/mol
InChI Key: YZEJGGKLJNZFGY-QZJGIPCSSA-N
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Description

3,6,11,17,21-Pentahydroxypregnan-20-one is a polyhydroxylated pregnane derivative characterized by hydroxyl groups at positions 3, 6, 11, 17, and 21, along with a ketone at position 20. Such compounds are critical in steroid metabolism, with variations in hydroxylation patterns influencing biological activity, solubility, and metabolic pathways .

Properties

CAS No.

67010-78-0

Molecular Formula

C21H34O6

Molecular Weight

382.5 g/mol

IUPAC Name

2-hydroxy-1-[(3R,5S,6S,8S,9S,10S,11S,13S,14S,17R)-3,6,11,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h11-16,18,22-25,27H,3-10H2,1-2H3/t11-,12+,13+,14-,15+,16+,18-,19+,20+,21+/m1/s1

InChI Key

YZEJGGKLJNZFGY-QZJGIPCSSA-N

SMILES

CC12CCC(CC1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O)O

Canonical SMILES

CC12CCC(CC1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O)O

Synonyms

3,6,11,17,21-pentahydroxypregnan-20-one
6 alpha-hydroxy(allo)tetrahydrocortisol
6 alpha-hydroxy(allo)tetrahydrocortisol, (3alpha,5beta,6alpha,11beta)-isomer
6AHATHCL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 3,6,11,17,21-Pentahydroxypregnan-20-one and its analogs is presented below, focusing on molecular properties, stereochemistry, and biological roles.

Compound Name Molecular Formula Hydroxyl Positions Molecular Weight Key Features/Biological Role Reference
This compound (hypothetical) C₂₁H₃₄O₆ 3,6,11,17,21 402.49* Potential glucocorticoid metabolite; enhanced solubility due to five hydroxyl groups. N/A
3,11,17,21-Tetrahydroxypregnan-20-one (Tetrahydrocortisol) C₂₁H₃₄O₅ 3,11,17,21 366.498 Major cortisol metabolite; lacks 6-OH group, reducing polarity compared to pentahydroxy analog.
3,17-Dihydroxypregnan-20-one C₂₁H₃₄O₃ 3,17 334.500 Studied in androgen biosynthesis and prostate cancer; minimal hydroxylation limits metabolic complexity.
5β-Pregnan-3α,11β,21-triol-20-one (Tetrahydrocorticosterone) C₂₁H₃₄O₄ 3,11,21 374.525 Adrenal hormone metabolite; critical in stress response pathways; absence of 6- and 17-OH groups alters receptor binding.
3α,17α,21-Trihydroxy-5β-pregnane-11,20-dione (Tetrahydro-E) C₂₁H₃₂O₅ 3,17,21 376.48 Intermediate in cortisone metabolism; ketone at C11 distinguishes it from pentahydroxy analog.
3α,17-Dihydroxy-5α-pregnan-20-one C₂₁H₃₄O₃ 3,17 334.493 Metabolite in testosterone biosynthesis; implicated in adrenocortical carcinoma research.

* Calculated molecular weight based on hypothetical structure.

Key Structural and Functional Differences

  • Hydroxylation Pattern : The pentahydroxy compound’s additional hydroxyl groups at C6 and C11 may enhance hydrophilicity and metabolic clearance compared to analogs like tetrahydrocortisol (C6 absent) or tetrahydrocorticosterone (C6 and C17 absent). Increased hydroxylation typically correlates with reduced membrane permeability and altered receptor interactions .
  • Stereochemistry : Compounds like 5β-Pregnan-3α,11β,21-triol-20-one () emphasize the role of stereoisomerism in biological activity. The 5β configuration in this compound contrasts with the hypothetical 5α or 5β configurations in the pentahydroxy derivative, which could influence enzyme binding .
  • Biological Roles :
    • Tetrahydrocortisol : A primary urinary metabolite of cortisol, used clinically to assess adrenal function .
    • Tetrahydrocorticosterone : Regulates electrolyte balance and blood pressure via mineralocorticoid pathways .
    • 3,17-Dihydroxypregnan-20-one : Linked to androgen-mediated pathologies, including prostate cancer .

Research Implications

The absence of direct data on this compound underscores the need for targeted synthesis and characterization. For example, the 6-OH group (absent in most analogs) could confer resistance to hepatic metabolism or novel interactions with 11β-hydroxysteroid dehydrogenase enzymes .

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